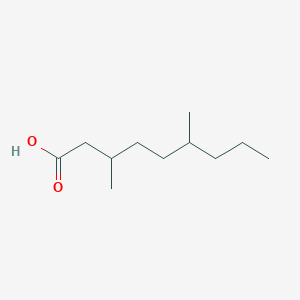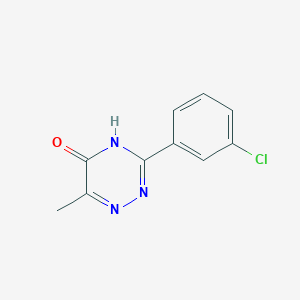![molecular formula C11H9ClOS B1489667 [5-(3-Chlorophenyl)-thiophen-2-yl]-methanol CAS No. 2015585-89-2](/img/structure/B1489667.png)
[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol
Overview
Description
5-(3-Chlorophenyl)-thiophen-2-yl]-methanol, referred to as 5-Cl-TPM, is an organic compound with a variety of applications in the laboratory. It is a colorless, crystalline solid that is soluble in water and organic solvents, making it an ideal choice for many laboratory experiments. 5-Cl-TPM has a wide range of biochemical and physiological effects, making it a versatile compound for scientific research.
Scientific Research Applications
5-Cl-TPM has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as quinolines and indoles. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-cancer drugs. Additionally, 5-Cl-TPM has been used in the synthesis of polymers and other materials, such as polyurethanes and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Cl-TPM is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, 5-Cl-TPM is believed to act as an antagonist of certain receptors, such as the muscarinic and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
5-Cl-TPM has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Additionally, 5-Cl-TPM has been shown to have antifungal activity against Candida albicans. It has also been shown to have anti-inflammatory activity, and it has been shown to inhibit the release of histamine from mast cells.
Advantages and Limitations for Lab Experiments
5-Cl-TPM has several advantages for laboratory experiments. It is water soluble, which makes it easier to work with. Additionally, it is relatively stable, which makes it a good choice for long-term experiments. However, 5-Cl-TPM also has some limitations. It is not very soluble in organic solvents, which can make it difficult to work with in some experiments. Additionally, it can be toxic in high concentrations, so it must be handled with caution.
Future Directions
There are several potential future directions for 5-Cl-TPM. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to investigate the potential of 5-Cl-TPM as an inhibitor of drug metabolism and as an antagonist of certain receptors. Additionally, further research could be done to investigate the potential of 5-Cl-TPM as a polymer or nanomaterial precursor. Finally, further research could be done to investigate the potential of 5-Cl-TPM as an antifungal or anti-inflammatory agent.
properties
IUPAC Name |
[5-(3-chlorophenyl)thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPFDDLYGMYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Fluoro-2-methylbenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489587.png)
![3-[(4-Fluorobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1489588.png)

![1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1489591.png)


![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime](/img/structure/B1489597.png)
![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)
![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1489601.png)

![1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole](/img/structure/B1489603.png)

![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)
![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)